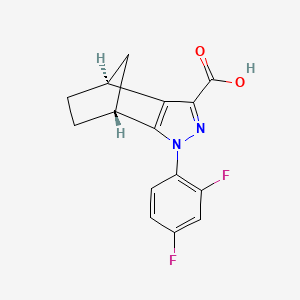
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture) is an intermediate compound in the synthesis of Tedalinab, a cannabinoid receptor modulator. This compound is particularly useful in the treatment of non-immediate type allergic diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves multiple steps. The starting material is typically a substituted indazole derivative, which undergoes a series of reactions including halogenation, amide formation, and carboxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to ensure consistent product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amide or carboxylic acid groups can be modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects in treating allergic diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves its interaction with cannabinoid receptors. It modulates the activity of these receptors, which are involved in various physiological processes such as immune response and inflammation. The molecular targets include CB1 and CB2 receptors, and the pathways involved are related to the endocannabinoid system.
類似化合物との比較
Tedalinab: The parent compound, which is a more potent cannabinoid receptor modulator.
Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Non-Racemic): A non-racemic version with potentially different pharmacological properties.
Uniqueness: Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture) is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to its analogs. Its racemic nature means it contains equal amounts of both enantiomers, which can influence its overall biological activity.
特性
分子式 |
C15H12F2N2O2 |
|---|---|
分子量 |
290.26 g/mol |
IUPAC名 |
(1R,7S)-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid |
InChI |
InChI=1S/C15H12F2N2O2/c16-9-3-4-11(10(17)6-9)19-14-8-2-1-7(5-8)12(14)13(18-19)15(20)21/h3-4,6-8H,1-2,5H2,(H,20,21)/t7-,8+/m0/s1 |
InChIキー |
DVMBPUPTWMWMQO-JGVFFNPUSA-N |
異性体SMILES |
C1C[C@@H]2C[C@H]1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F |
正規SMILES |
C1CC2CC1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















